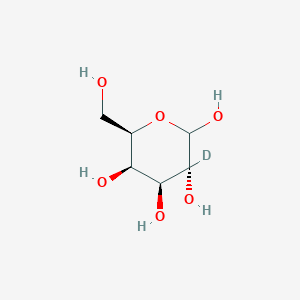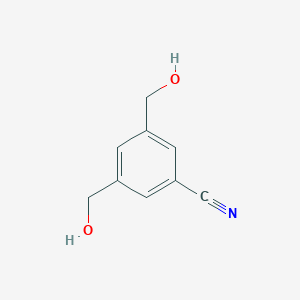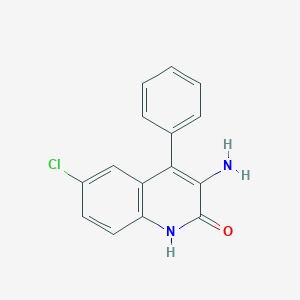
Acétate de prednisone
Vue d'ensemble
Description
L'acétate de prednisone est un corticostéroïde synthétique utilisé principalement pour ses propriétés anti-inflammatoires et immunosuppressives. Il est un dérivé de la cortisone et est biologiquement inerte jusqu'à ce qu'il soit converti en sa forme active, la prednisolone, dans le foie . L'this compound est couramment utilisé pour traiter diverses affections, notamment les réactions allergiques, les maladies auto-immunes et certains types de cancer .
Applications De Recherche Scientifique
Prednisone acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other corticosteroids.
Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes.
Medicine: Widely used in clinical trials and research focused on inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceutical formulations for treating various conditions.
Mécanisme D'action
Target of Action
Prednisone acetate, also known as Prednisone 21-acetate, is a synthetic anti-inflammatory glucocorticoid derived from cortisone . It primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
Prednisone acetate is biologically inert and is converted to its active form, prednisolone, in the liver . Prednisolone then binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction results in a decrease in inflammation and suppression of the immune system .
Biochemical Pathways
The action of prednisone acetate affects several biochemical pathways. It is known to up-regulate several enzymes involved in glucose and lipid metabolism, such as phosphoenol pyruvate carboxykinase, tyrosine aminotransferase, and glucose 6-phosphate . This regulation can influence the body’s metabolic processes.
Pharmacokinetics
Prednisone acetate’s pharmacokinetics involve its conversion to prednisolone in the liver, which is then metabolized further . The half-life of prednisone is about 2-3 hours, indicating a relatively short duration of action . The drug is predominantly excreted in the urine .
Result of Action
The primary result of prednisone acetate’s action is the reduction of inflammation and suppression of the immune system . This makes it effective in treating a wide variety of conditions, including allergic, dermatologic, gastrointestinal, hematologic, ophthalmologic, nervous system, renal, respiratory, rheumatologic, infectious, endocrine, or neoplastic conditions, as well as in organ transplant .
Action Environment
The action, efficacy, and stability of prednisone acetate can be influenced by various environmental factors. For instance, the presence of enzyme-inducing agents such as barbiturates, phenytoin, and rifampicin can accelerate the clearance of prednisolone, potentially affecting the drug’s efficacy . Furthermore, the drug’s action can be affected by the patient’s physiological state, including liver function, as the drug needs to be converted to its active form in the liver .
Analyse Biochimique
Biochemical Properties
Prednisone acetate interacts with various enzymes, proteins, and other biomolecules. It is metabolized to prednisolone, which is then further metabolized to various compounds including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), among others . The interactions of Prednisone acetate with these biomolecules are primarily through binding interactions, leading to changes in their activity.
Cellular Effects
Prednisone acetate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses virtually every component of the inflammatory process, inhibits the production of pro-inflammatory proteins, and reduces the production and activity of leukocytes .
Molecular Mechanism
The molecular mechanism of action of Prednisone acetate involves its conversion to prednisolone, which then exerts its effects at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Prednisone acetate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Prednisone acetate is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acétate de prednisone commence généralement par la sapogénine stéroïde, la diosgénine. Le processus implique plusieurs étapes, notamment l'hydroxylation, la déshydrogénation et l'estérification . Une méthode courante implique la protection des groupes 3,20-céto, la réduction du groupe 11-céto, l'estérification du groupe 21-hydroxyle et les réactions de déprotection et d'hydrolyse subséquentes .
Méthodes de production industrielle : La production industrielle d'this compound implique souvent une transformation microbienne et des processus enzymatiques pour obtenir les modifications structurales souhaitées. Ces méthodes sont avantageuses en raison de leur efficacité et de leur capacité à produire de grandes quantités du composé .
Analyse Des Réactions Chimiques
Types de réactions : L'acétate de prednisone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courantes :
Oxydation : Implique souvent des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.
Substitution : Les réactions peuvent impliquer des agents halogénants ou des nucléophiles comme les amines.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent la prednisolone, qui est obtenue par réduction de l'this compound, et d'autres dérivés de corticostéroïdes .
4. Applications de la recherche scientifique
L'this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme matière de départ pour la synthèse d'autres corticostéroïdes.
Biologie : Employé dans des études examinant les effets des glucocorticoïdes sur les processus cellulaires.
Industrie : Utilisé dans la production de formulations pharmaceutiques pour traiter diverses affections.
5. Mécanisme d'action
L'this compound est converti en sa forme active, la prednisolone, dans le foie. La prednisolone se lie aux récepteurs des glucocorticoïdes, conduisant à des changements dans l'expression génique qui entraînent des effets anti-inflammatoires et immunosuppresseurs . Les cibles moléculaires comprennent diverses cytokines et médiateurs inflammatoires, qui sont régulés négativement, réduisant ainsi l'inflammation et les réponses immunitaires .
Composés similaires :
Prednisolone : La forme active de l'this compound, avec des propriétés anti-inflammatoires similaires.
Hydrocortisone : Un autre corticostéroïde avec une durée d'action plus courte.
Dexamethasone : Un corticostéroïde plus puissant avec une durée d'action plus longue.
Unicité : L'this compound est unique dans son équilibre de puissance et de durée d'action, ce qui le rend adapté à un large éventail d'applications thérapeutiques. Sa conversion en prednisolone dans le foie permet une libération contrôlée du composé actif, offrant des effets thérapeutiques durables .
Comparaison Avec Des Composés Similaires
Prednisolone: The active form of prednisone acetate, with similar anti-inflammatory properties.
Hydrocortisone: Another corticosteroid with a shorter duration of action.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Uniqueness: Prednisone acetate is unique in its balance of potency and duration of action, making it suitable for a wide range of therapeutic applications. Its conversion to prednisolone in the liver allows for a controlled release of the active compound, providing sustained therapeutic effects .
Propriétés
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-17,20,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVRKLZUVNCBIP-RFZYENFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154539 | |
| Record name | Prednisone 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-10-0 | |
| Record name | Prednisone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednisone 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednisone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14646 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prednisone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prednisone 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prednisone 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNISONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU93QEL83U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)






![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)
![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)
